(2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide

Catalog No.
S2662433
CAS No.
88393-56-0
M.F
C18H20N2O4
M. Wt
328.368
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide

CAS Number

88393-56-0

Product Name

(2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide

IUPAC Name

(2R,3R)-N,N'-dibenzyl-2,3-dihydroxybutanediamide

Molecular Formula

C18H20N2O4

Molecular Weight

328.368

InChI

InChI=1S/C18H20N2O4/c21-15(17(23)19-11-13-7-3-1-4-8-13)16(22)18(24)20-12-14-9-5-2-6-10-14/h1-10,15-16,21-22H,11-12H2,(H,19,23)(H,20,24)/t15-,16-/m1/s1

InChI Key

BBYSAHVLSFBCMN-HZPDHXFCSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C(C(C(=O)NCC2=CC=CC=C2)O)O

Solubility

not available

Asymmetric Catalysis

Due to its structure containing two chirality centers, (2R,3R)-N1,N4-dibenzyl-2,3-dihydroxysuccinamide has been investigated as a ligand in asymmetric catalysis. Ligands are molecules that bind to a metal center in a catalyst, influencing the catalyst's activity and selectivity. Research suggests that this compound may be useful in the development of new asymmetric catalysts for various organic reactions [].

Supramolecular Chemistry

The unique structure of (2R,3R)-N1,N4-dibenzyl-2,3-dihydroxysuccinamide allows it to form self-assembled structures through hydrogen bonding. This property has potential applications in the field of supramolecular chemistry, which explores the interactions between molecules to create complex architectures [].

(2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide is an organic compound characterized by its unique structure, which includes two benzyl groups attached to a dihydroxysuccinamide backbone. Its molecular formula is C18H20N2O4, and it has a molecular weight of approximately 328.36 g/mol. The compound appears as a white crystalline powder and has a melting point ranging between 202°C and 206°C . The compound is known for its potential applications in medicinal chemistry and as a chiral auxiliary in asymmetric synthesis.

, including:

  • Acylation Reactions: The amine groups can react with acyl chlorides to form amides.
  • Reduction Reactions: The hydroxyl groups may undergo reduction or oxidation under specific conditions.
  • Condensation Reactions: The compound can form imines or other derivatives through condensation with aldehydes or ketones.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with novel properties.

Research indicates that (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and for its role in modulating enzyme activities. The compound's structural features contribute to its interaction with biological targets, making it a candidate for drug development in treating various diseases .

Several methods have been developed for synthesizing (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide:

  • Starting from Tartaric Acid: One common approach involves the reaction of L-tartaric acid with benzylamine under controlled conditions to yield the desired dibenzyl derivative.
  • Dihydroxylation of Succinimide Derivatives: Another method includes the dihydroxylation of suitable succinimide precursors followed by benzylation.

These synthetic routes are optimized for yield and purity and may involve purification steps like recrystallization or chromatography.

(2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide finds applications in various fields:

  • Pharmaceuticals: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
  • Research: The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways.
  • Material Science: Its properties may be explored for developing new materials with specific optical or mechanical characteristics.

Studies on (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide have focused on its interactions with various biological molecules. These include:

  • Enzyme Inhibition: Investigating how the compound inhibits specific enzymes involved in metabolic processes.
  • Receptor Binding: Analyzing its affinity for certain receptors that could lead to therapeutic effects.

Such studies are crucial for understanding the mechanisms by which this compound exerts its biological effects and for identifying potential therapeutic applications.

Several compounds share structural similarities with (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
N,N'-Dibenzyl-L-tartaric diamideContains tartaric acid moietyChiral center derived from tartaric acid
N,N'-Bis(phenylmethyl)succinamic acidSimilar backbone but lacks hydroxyl groupsDifferent substitution pattern
N,N'-DibenzylsuccinamideSimilar amine functionalityLacks hydroxyl groups on the succinamide backbone
(2S,3S)-N1,N4-Dibenzyl-2,3-dihydroxybutanediamideStereochemical variationDifferent stereochemistry affecting biological activity

The unique combination of hydroxyl groups and dibenzyl substitutions in (2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide contributes to its distinct properties compared to these similar compounds.

XLogP3

0.6

Dates

Modify: 2023-08-16

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